molecular formula C9H15N3S B12989376 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine CAS No. 1798883-16-5

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine

Cat. No.: B12989376
CAS No.: 1798883-16-5
M. Wt: 197.30 g/mol
InChI Key: ZEARRMCNCQDIJR-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine is a heterocyclic compound that contains both a pyrazole and a thiomorpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine typically involves the reaction of 1-ethyl-1H-pyrazole with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiomorpholine rings .

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine: Similar structure but with a methyl group instead of an ethyl group.

    3-(1-Propyl-1H-pyrazol-4-yl)thiomorpholine: Similar structure but with a propyl group instead of an ethyl group.

    3-(1-Butyl-1H-pyrazol-4-yl)thiomorpholine: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

The uniqueness of 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine lies in its specific combination of the pyrazole and thiomorpholine rings, as well as the presence of the ethyl group.

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9/h5-6,9-10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEARRMCNCQDIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CSCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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